molecular formula C8H10O2 B1204887 2-Ethoxyphenol CAS No. 94-71-3

2-Ethoxyphenol

Cat. No. B1204887
CAS RN: 94-71-3
M. Wt: 138.16 g/mol
InChI Key: MOEFFSWKSMRFRQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Ethoxyphenol-related compounds involves several steps, starting from phenetole through reactions such as the Friedel-Crafts reaction and Wittig G reaction. A notable synthesis route for a related compound, Ethyl-2-(p-ethoxyphenyl) propenoate, involves using dichloromethane and tetrahydrofuran as solvents under mild reaction conditions, achieving yields up to 63.8% (Weng Jianquan, 2007).

Molecular Structure Analysis

The molecular structure of E-2-ethoxy-4-[(4-ethoxyphenylimino)methyl]phenol C17H19NO3 has been extensively studied, revealing its crystallographic and spectroscopic characteristics. X-ray single-crystal analysis, along with Hartree–Fock (HF) and density functional theory (DFT) calculations, has been used to compare the molecular structure in the ground state, demonstrating its complex nature and the impact of solvent media on electronic properties (C. T. Zeyrek et al., 2015).

Chemical Reactions and Properties

2-Ethoxyphenol and its derivatives undergo various chemical reactions, contributing to their antibacterial activities and potential as intermediates in the synthesis of pharmaceuticals. For instance, complexes of 2-(1-((2-aminophenyl) imino) ethyl)-5-methoxyphenol with metals such as Cu2+, Mn2+, Ni2+, Zn2+, and Co2+ have shown to enhance antibacterial activity against Escherichia coli (W. Li-fen, 2011).

Physical Properties Analysis

The physical properties of 2-Ethoxyphenol derivatives have been characterized using various spectroscopic and theoretical studies. These studies include FT-IR, MS, and NMR analyses, providing insights into the compound's structure and reactivity. The optimization of synthesis conditions, such as catalyst selection and reaction parameters, plays a crucial role in achieving desired yields and product purity (Zhihui Hao et al., 2013).

Scientific Research Applications

1. Total Synthesis of Natural Products

  • Summary of Application: 2-Ethoxyphenol is used in the total synthesis of natural products by masked ortho-benzoquinones. It is easily accessible from 2-methoxyphenol derivatives via oxidative dearomatization .
  • Methods of Application: The Diels-Alder adducts of masked ortho-benzoquinone (MOB) are generated under mild conditions. The MOB system is prospected to continue as an important intermediate for total synthesis of natural products .
  • Results or Outcomes: The Diels-Alder adducts possess unique features such as regio- and stereoselectivity and at least four contiguous stereogenic centers in one step .

2. Electrocatalytic Hydrazine Oxidation and Sensing Applications

  • Summary of Application: 2-Ethoxyphenol is used in the electrochemical demethylation to surface-confined catechol on the MWCNT and its efficient electrocatalytic hydrazine oxidation and sensing applications .
  • Methods of Application: A new and facile approach based on electrochemical demethylation of 2-methoxyphenol as a precursor on the graphitic surface (MWCNT) at a bias potential, 0.5 V vs Ag/AgCl in neutral pH solution .
  • Results or Outcomes: The electrocatalytic efficiency of the surface-confined catechol system was demonstrated by studying hydrazine oxidation and sensing reactions in a neutral pH solution .

Safety And Hazards

2-Ethoxyphenol may cause an allergic skin reaction and serious eye damage . It is also harmful to aquatic life with long-lasting effects . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing off with soap and plenty of water in case of skin contact .

properties

IUPAC Name

2-ethoxyphenol
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InChI

InChI=1S/C8H10O2/c1-2-10-8-6-4-3-5-7(8)9/h3-6,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MOEFFSWKSMRFRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H10O2
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DSSTOX Substance ID

DTXSID2042276
Record name o-Ethoxyphenol
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Molecular Weight

138.16 g/mol
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Physical Description

Liquid; mp = 20-25 deg C; [Sigma-Aldrich MSDS]
Record name 2-Ethoxyphenol
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Vapor Pressure

0.02 [mmHg]
Record name 2-Ethoxyphenol
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Product Name

2-Ethoxyphenol

CAS RN

94-71-3
Record name 2-Ethoxyphenol
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Record name Phenol, 2-ethoxy-
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Synthesis routes and methods I

Procedure details

The procedure of Example 18 was followed, except the reaction was carried out for two hours at 60°C using phenyl ethyl ether in place of 4-metyl anisole. Consequently, the conversion of peracetic acid was 65.1%, the conversion of phenyl ethyl ether was 5.97% and there were produced 3.51g of hydroquinone ethyl ether and 1.49g of pyrocatechol monoethyl ether.
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peracetic acid
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Synthesis routes and methods II

Procedure details

A mixture of 11.60 g of o-ethoxyphenol, 3.36 g of sodium hydroxide, 7.07 g of allyl chloride, 1.37 g of cupric chloride (CuCl2.2H2O), 1.72 g of ammonium chloride and 34 ml of water was reacted at 25° C and with stirring, for 15 minutes. The reaction solution was then neutralized with hydrochloric acid and extracted with five portions of 30 ml of ether. The resulting ethereal extract was distilled to give 5.17 g of the desired o-ethoxy-p-allylphenol and 5.22 g of the unreacted o-ethoxyphenol. There was also obtained 2.02 g of by-product 1-allyloxy-2-ethoxybenzene.
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
3.36 g
Type
reactant
Reaction Step One
Quantity
7.07 g
Type
reactant
Reaction Step One
[Compound]
Name
cupric chloride
Quantity
1.37 g
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reactant
Reaction Step One
Quantity
1.72 g
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reactant
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34 mL
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solvent
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Synthesis routes and methods III

Procedure details

To 34 ml of water were added in order 3.36 g of sodium hydroxide, 11.60 g of o-ethoxyphenol, 0.716 g of cupric chloride (CuCl2.2H2O; catalyst) and 7.07 g of allyl chloride. The reaction took place at 83° C and with stirring, for 3 hours. The reaction solution was then neutralized with hydrochloric acid and extracted with five portions of 30 ml of ether. The resulting ethereal extract was distilled to give 4.51 g of the desired o-ethoxy-p-allylphenol and 0.78 g of the unreacted o-ethoxyphenol. There was also obtained 6.56 g of by-product 1-allyloxy-2-ethoxybenzene.
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0 (± 1) mol
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3.36 g
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11.6 g
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[Compound]
Name
cupric chloride
Quantity
0.716 g
Type
reactant
Reaction Step Two
Quantity
7.07 g
Type
reactant
Reaction Step Two
Name
Quantity
34 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A solution of 10 gm. 2-ethoxycyclohexanone in 100 ml. cyclohexylpropionate was refluxed over 400 mg. of palladium on carbon until approximately 75% hydrogen had evolved. The catalyst was removed by filtration. o-Ethoxyphenol was obtained in high yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethoxyphenol
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2-Ethoxyphenol
Reactant of Route 3
2-Ethoxyphenol
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Reactant of Route 4
2-Ethoxyphenol
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2-Ethoxyphenol

Citations

For This Compound
605
Citations
U Karlson, DF Dwyer, SW Hooper, ER Moore… - Journal of …, 1993 - Am Soc Microbiol
… -450RR1 was induced by 2-ethoxyphenol, and cytochrome P-… cytochrome P-450RR1 by both 2-ethoxyphenol (KS = 4.2 +/- … not 2-methoxyphenol or 2-ethoxyphenol. A purified polyclonal …
Number of citations: 154 journals.asm.org
B Beyersdorf-Radeck, U Karlson, RD Schmid - Analytical letters, 1994 - Taylor & Francis
… 2-ethoxyphenol. The measurement was based on the respiratory activity of Rhodococcur rhodochrous strain 116 cells. This bacterium grew on 2-ethoxyphenol … for 2-ethoxyphenol. Cells …
Number of citations: 20 www.tandfonline.com
M Palczewska-Tulinska, P Oracz - Journal of Chemical & …, 2012 - ACS Publications
… In this work, the saturated vapor pressures of 2-ethoxyphenol over the temperature range from (380.221 to 486.033) K were measured and correlated with the Antoine equation. For …
Number of citations: 2 pubs.acs.org
T Hosoya, H Kawamoto, S Saka - Journal of Analytical and Applied …, 2009 - Elsevier
… Comparison of the pyrolysis products between guaiacol and 2-ethoxyphenol will give information about the role of the methoxyl group in char formation. Replacement of the methoxyl …
Number of citations: 191 www.sciencedirect.com
G FILCK, J SMILEY, RRTBB LANE - J. Chem. Soc. Pak, 2009 - academia.edu
This study presents the results of an investigation on the occurrence of alkyl phenols (APS) and their ethoxylates (APEs) in edible marine species from lower James River Chesapeake …
Number of citations: 0 www.academia.edu
L Yang, K Seshan, Y Li - Catalysis communications, 2013 - Elsevier
… no 4-methyl-2-ethoxyphenol formed in the experiment, implying that 4-methyl-2-ethoxyphenol was not … Thus, it is possible that 4-methyl-2-ethoxyphenol in Table 2 is likely formed from …
Number of citations: 23 www.sciencedirect.com
LD ELTIS, U KARLSON… - European journal of …, 1993 - Wiley Online Library
… and that binds 2-ethoxyphenol was purified … 2-ethoxyphenol and 2-methoxyphenol to produce catechol. The cytochrome binds other ortho-substituted phenols, including 2-ethoxyphenol…
Number of citations: 52 febs.onlinelibrary.wiley.com
A Dardas, D Gal, M Barrelle, G Sauret-Ignazi… - Archives of biochemistry …, 1985 - Elsevier
… was excreted by the bacteria when growing on either guaiacol or 2-ethoxyphenol. … and 2-ethoxyphenol were measured using the cell soluble fraction after growth with 2-ethoxyphenol. …
Number of citations: 52 www.sciencedirect.com
朱永闯, 刘仙平, 何道航, 吴文东 - 结构化学, 2013 - cqvip.com
: A new Schiff base compound, 4, 4'-hydrazine-1, 2-diylidenebis (methanylylidene)-bis (2-ethoxyphenol)(C18H20N2O4), has been synthesized by the condensation of 3-ethoxy-4-…
Number of citations: 3 www.cqvip.com
M Ohashi, H Omae, M Hashida, Y Sowa… - Journal of Chromatography …, 2007 - Elsevier
… Using gas chromatography–mass spectrometry (GC–MS), we found 2-methoxyphenol and 2-ethoxyphenol in the cocoa drink, as well as vanillin and ethylvanillin. In addition, we …
Number of citations: 95 www.sciencedirect.com

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